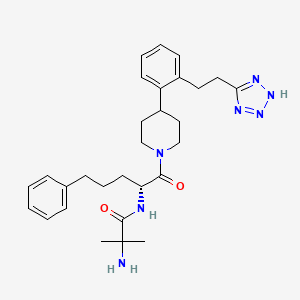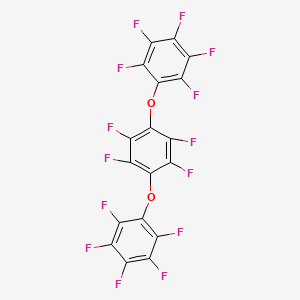
11beta,17,21-Trihydroxy-16alpha-methyl-pregn-4-ene-3,20-dione 21-Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11β,17,21-Trihydroxy-16α-methyl-pregn-4-ene-3,20-dione 21-Acetate: is a steroid ester. Its chemical formula is C24H33FO6
Métodos De Preparación
Synthetic Routes:: The synthetic routes for this compound involve chemical transformations. While I don’t have specific details on the exact methods, it is typically synthesized through multi-step processes.
Industrial Production:: Industrial production methods may vary, but they likely involve large-scale chemical synthesis, purification, and isolation.
Análisis De Reacciones Químicas
Reactions::
Oxidation: It may undergo oxidation reactions.
Reduction: Reduction reactions could also be relevant.
Substitution: Substitution reactions at various positions are possible.
Acetic anhydride: Used for acetylation.
Fluorinating agents: For introducing the fluorine atom.
Hydroxylating agents: To introduce hydroxy groups.
Major Products:: The major products depend on the specific reaction conditions. Hydroxylation at positions 11 and 17, as well as acetylation at position 21, are key steps.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicine: It may have pharmaceutical uses due to its steroid nature.
Chemistry: As a synthetic intermediate.
Biology: In studies related to steroid hormones.
Mecanismo De Acción
The exact mechanism of action is not well-documented. it likely interacts with cellular receptors, affecting gene expression and physiological processes.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, its uniqueness lies in the combination of hydroxy groups, the fluoro substitution, and the acetate ester. Researchers often compare it to related steroids in their studies.
Propiedades
Fórmula molecular |
C24H34O6 |
|---|---|
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
[2-(11,17-dihydroxy-10,13,16-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H34O6/c1-13-9-18-17-6-5-15-10-16(26)7-8-22(15,3)21(17)19(27)11-23(18,4)24(13,29)20(28)12-30-14(2)25/h10,13,17-19,21,27,29H,5-9,11-12H2,1-4H3 |
Clave InChI |
KLBDEWJNSCEHLH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2C3CCC4=CC(=O)CCC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Acetamide, N-[4-[(2-pyridinylamino)sulfonyl]phenyl]-, sodium salt (1:1)](/img/structure/B12083638.png)

![Hydrazine, [1-(2-methylphenyl)ethyl]-](/img/structure/B12083660.png)

![[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methanol](/img/structure/B12083666.png)



![36,37,38,39,40,41,42,43,44,45,46,47,48,49-Tetradecaethoxy-5,10,15,20,25,30,35-heptakis(ethoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane](/img/structure/B12083693.png)
